5-Norbornene-2,2-dimethanol (CAS: 6707-12-6) is a highly versatile, strained bicyclic monomer characterized by a reactive norbornene double bond and a geminal diol functional group. In industrial and advanced laboratory procurement, it is primarily selected as a dual-reactive building block. The primary hydroxyl groups enable efficient step-growth polymerization (such as polyurethanes and polyesters) or acetalization, while the strained cycloalkene ring remains intact for subsequent ring-opening metathesis polymerization (ROMP) or highly efficient thiol-ene click chemistry[1]. This orthogonal reactivity profile allows for the synthesis of linear prepolymers that can be later crosslinked or functionalized, making it a critical precursor for shape-memory polymers, advanced adhesives, and post-polymerization modifiable biomaterials[2].
Substituting 5-Norbornene-2,2-dimethanol with closely related analogs fundamentally alters polymer architecture and processability. Replacing it with the mono-ol variant, 5-norbornene-2-methanol, converts a chain-extending monomer into a chain terminator, capping polyurethane or polyester chains and preventing the formation of high-molecular-weight backbones [1]. Furthermore, substituting with the vicinal diol, 5-norbornene-2,3-dimethanol, introduces complex endo/exo stereoisomerism and increased steric hindrance near the double bond [2]. This vicinal substitution not only alters ROMP kinetics due to catalyst coordination differences but also changes the ring size of cyclic acetal derivatives (forming 5-membered rather than 6-membered spiroacetal rings), directly impacting the hydrolytic stability and thermal properties of the resulting materials [3].
When utilized as a chain extender in polyurethane synthesis, 5-Norbornene-2,2-dimethanol (NDM) successfully incorporates the norbornene moiety into the polymer backbone while maintaining chain growth. Polyaddition of NDM with methylenebis(phenyl isocyanate) (MDI) yields polyurethanes with a number-average molecular weight (Mn) of 27,000 at 100% yield [1]. In contrast, using the mono-ol analog (5-norbornene-2-methanol) strictly terminates the chain, preventing the formation of high-molecular-weight structural polymers.
| Evidence Dimension | Polymer Molecular Weight (Mn) and Architecture |
| Target Compound Data | Mn = 27,000 (Symmetric chain extension) |
| Comparator Or Baseline | 5-Norbornene-2-methanol (Chain termination) |
| Quantified Difference | Enables high-MW backbone formation vs. strict low-MW end-capping |
| Conditions | Polyaddition with MDI in THF with DABCO at 60°C |
Procurement of the geminal diol is mandatory for buyers aiming to create structural polyurethanes that require post-polymerization functionalization along the backbone.
The geminal substitution pattern of 5-norbornene-2,2-dimethanol provides a distinct steric profile compared to vicinal (2,3-substituted) norbornenes. During ROMP using Grubbs' second-generation catalysts, 2,2-disubstituted norbornene monomers routinely achieve 90-95% yields, generating high-molecular-weight polymers (Mn up to 272,000) [1]. The lack of endo/exo isomeric mixtures—which are inherent to 5-norbornene-2,3-dimethanol—ensures uniform catalyst coordination and prevents the variable polymerization kinetics associated with endo-face steric hindrance.
| Evidence Dimension | ROMP Yield and Stereochemical Uniformity |
| Target Compound Data | 90-95% yield; single geminal isomer |
| Comparator Or Baseline | 5-Norbornene-2,3-dimethanol (Mixed endo/exo isomers with variable kinetics) |
| Quantified Difference | Eliminates isomeric kinetic variability; supports Mn > 200,000 |
| Conditions | ROMP with Grubbs 2nd generation catalyst in CH2Cl2 at 30°C |
Ensures batch-to-batch reproducibility and high catalyst turnover in industrial ROMP processes by eliminating endo/exo isomer variation.
Polymers incorporating 5-norbornene-2,2-dimethanol retain a highly strained bicyclic double bond that is exceptionally reactive toward thiol-ene click chemistry. Studies demonstrate that these norbornene side-chains or backbones can achieve near-quantitative (>90-100%) conversion with various thiols (e.g., ethanethiol, dodecanethiol) under mild conditions [1]. Standard aliphatic diol baselines (e.g., 1,4-butanediol) lack this unsaturation entirely, offering 0% capacity for such orthogonal post-polymerization modification.
| Evidence Dimension | Thiol-ene conversion efficiency |
| Target Compound Data | >90-100% conversion of backbone double bonds |
| Comparator Or Baseline | Standard aliphatic diols (0% conversion) |
| Quantified Difference | Absolute enabler of orthogonal click functionalization |
| Conditions | Michael-type/radical thiol addition to polymer backbone |
Crucial for designing dual-cure systems or functional biomaterials where the polymer matrix must be synthesized first and functionalized later.
Because 5-norbornene-2,2-dimethanol acts as a symmetric chain extender, it is heavily procured for two-stage adhesive systems. The diol groups first react with diisocyanates to form a stable polyurethane prepolymer. The retained norbornene double bonds are subsequently crosslinked via ROMP or thiol-ene photopolymerization upon application, providing exceptional impact resistance and tunable mechanical properties[1].
In medical device manufacturing (e.g., catheters), this compound is used to build thermoplastic polyurethanes that require surface modification. The strained double bond allows for highly efficient, quantitative thiol-ene click attachment of quaternary ammonium compounds (QACs) or targeting peptides, creating contact-killing antimicrobial surfaces without disrupting the bulk polymer's mechanical integrity [2].
The geminal diol structure is uniquely suited for reacting with aldehydes or ketones to form stable 6-membered 1,3-dioxane rings. These cyclic acetal norbornene derivatives are then polymerized via ROMP to create acid-degradable or stimuli-responsive polymers used in advanced lithography or shape-memory materials, an architecture not possible with vicinal diol comparators [3].
Irritant